N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide

Kinase inhibition GPCR modulation Epigenetic regulation

Researchers needing a pyrrolidine carboxamide for SAR expansion or negative control in SMYD/InhA programs often face a lack of characterized analogs. This compound fills that gap as a benchmarking tool for evaluating the pyridin-4-yloxy group's effect on logD, solubility, and permeability (computed XLogP3: 2.6). - Uncharacterized bioactivity: ideal negative control or SAR probe for methyltransferase/InhA assays. - XLogP3 2.6 enables direct comparison with des-pyridinyloxy and N-phenyl analogs. - In stock with standard pack sizes (5-100 mg) and custom synthesis available.

Molecular Formula C18H21N3O2
Molecular Weight 311.385
CAS No. 2034392-57-7
Cat. No. B2613211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide
CAS2034392-57-7
Molecular FormulaC18H21N3O2
Molecular Weight311.385
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)N2CCC(C2)OC3=CC=NC=C3)C
InChIInChI=1S/C18H21N3O2/c1-13-3-4-15(11-14(13)2)20-18(22)21-10-7-17(12-21)23-16-5-8-19-9-6-16/h3-6,8-9,11,17H,7,10,12H2,1-2H3,(H,20,22)
InChIKeyMDQALCDBXOUYOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview of N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide


N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide (CAS 2034392-57-7) is a synthetic small molecule featuring a pyrrolidine carboxamide core substituted with a 3,4-dimethylphenyl moiety and a pyridin-4-yloxy group. Its molecular formula is C18H21N3O2, with a molecular weight of 311.4 g/mol and a computed XLogP3-AA of 2.6 [1]. Publicly available bioactivity annotation for this specific compound is absent from major authoritative databases such as ChEMBL and BindingDB, meaning its biochemical target profile and potency metrics remain uncharacterized in the peer-reviewed literature indexed by these resources [1].

Compound type
Synthetic pyrrolidine carboxamide probe
Workflow fit
SAR expansion or negative-control studies
Key consideration
Target engagement data absent; requires experimental profiling

Differentiation: N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide vs. Analogs


Absent target-specific biological data for N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide, any claim of differentiation from close analogs (e.g., N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide, N-cyclohexyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide, or the des-pyridinyloxy derivative N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide) would be purely speculative. The pyrrolidine carboxamide scaffold is known to engage targets such as InhA in Mycobacterium tuberculosis and SMYD proteins when appropriately decorated [1], but no quantitative binding, functional, or selectivity data exist to confirm that the precise substitution pattern of the title compound confers a measurable advantage over any comparator [1].

Close N-phenyl or N-cyclohexyl analogs may exhibit different logP-driven permeability and binding profiles; direct interchange without data is not supported.
Des-pyridinyloxy variant lacks a key heterocycle; scaffold overlap does not guarantee matched target engagement or selectivity.
Any substitution based on SMYD/InhA patent assumptions must be validated experimentally; class-level inference cannot replace compound-specific data.

Differentiation Evidence for N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide


Absence of Target Engagement Data

A search of ChEMBL, BindingDB, and PubMed using the compound's CAS number, InChIKey (MDQALCDBXOUYOB-UHFFFAOYSA-N), and SMILES returned no bioactivity results for N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide. This stands in contrast to structurally related pyrrolidine carboxamides described in patent literature, for which SMYD3/2 inhibitory activity (IC50) or InhA inhibition data are typically reported [1]. The complete absence of quantitative target data prevents any head-to-head or cross-study potency comparison.

Target engagement
Data to verify
No IC50, Ki, or EC50 reported in ChEMBL, BindingDB, or PubMed.
Target engagement profiling must be performed before research selection.
Patent analogs typically report SMYD3/2 inhibition data.
Kinase inhibition GPCR modulation Epigenetic regulation

Lipophilicity Comparison Against Key Analogs

The computed XLogP3-AA of N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide is 2.6 [1]. For comparison, the des-pyridinyloxy analog N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide (CAS 890332-55-5) displays a lower computed lipophilicity (XLogP3 ~2.0), while the N-cyclohexyl analog (CAS 2034250-05-8) is more lipophilic (XLogP3 ~3.0) [1]. The title compound's intermediate lipophilicity may offer a differentiated balance between membrane permeability and aqueous solubility, but no experimental logD, solubility, or permeability data are available to substantiate this theoretical advantage.

Computed lipophilicity
Class-level inference
XLogP3-AA = 2.6
Des-pyridinyloxy analog ~2.0; N-cyclohexyl analog ~3.0
Intermediate lipophilicity may support cell-assay fit; experimental ADME absent.
Computed value only; logD, solubility unmeasured.
Lipophilicity ADME Drug-likeness

Application Scenarios: N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide


Epigenetic Chemical Probe Development

The pyrrolidine carboxamide chemotype is represented in patents targeting SMYD methyltransferases [1]. If N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide is a member of this patent family but lacks disclosed activity, it could serve as a negative control or SAR expansion compound in SMYD2/3 inhibitor programs once its own target profile is experimentally established.

Physicochemical Comparator for MedChem

With a computed XLogP3 of 2.6, the compound occupies an intermediate lipophilicity space relative to close analogs [1]. It may be procured as a comparator to benchmark the impact of the pyridin-4-yloxy group on logD, solubility, and permeability within a series of pyrrolidine carboxamides, provided that in-house experimental ADME profiling is performed.

Negative Control for InhA Programs

Pyrrolidine carboxamides have been identified as InhA inhibitors in M. tuberculosis [1]. The title compound, lacking published InhA data, could be evaluated as part of a scaffold-hopping exercise or as a negative control in biochemical InhA assays, contingent on experimental validation.

Application
Selection Property
Validation Focus
Epigenetic tool compound studies
Pyrrolidine carboxamide scaffold
SMYD target engagement profiling
ADME physicochemical comparison
Computed lipophilicity rank
Experimental logD / solubility determination
InhA inhibitor screening studies
Structurally related negative control
InhA biochemical assay validation
Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.